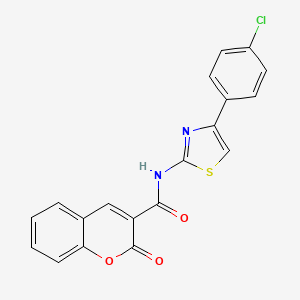

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClN2O3S/c20-13-7-5-11(6-8-13)15-10-26-19(21-15)22-17(23)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMCBFJSRGUSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)thiazole. This intermediate is then reacted with 3-acetyl-2H-chromen-2-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and chromene lactone groups undergo hydrolysis under acidic or basic conditions:

-

The carboxamide bond cleaves in acidic media, yielding carboxylic acid and thiazol-2-amine.

-

The chromene lactone undergoes base-catalyzed ring-opening to form a dicarboxylate intermediate .

Nucleophilic Substitution

The thiazole nitrogen and 4-chlorophenyl group participate in substitution reactions:

-

Thiazole’s NH group reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .

-

The 4-chlorophenyl group undergoes copper-catalyzed azide substitution under mild conditions .

Electrophilic Aromatic Substitution

The chromene and phenyl rings undergo directed substitutions:

| Reaction | Reagents | Position of Substitution | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to Cl on phenyl | |

| Sulfonation | SO₃, H₂SO₄ | Para to Cl on phenyl | |

| Bromination (chromene) | Br₂, FeCl₃ | C-6 of chromene |

-

The 4-chlorophenyl group directs electrophiles to the meta position due to its electron-withdrawing effect .

-

Chromene’s electron-rich C-6 position is susceptible to bromination .

Cyclization and Condensation

The compound participates in heterocycle-forming reactions:

-

Reaction with mercaptoacetic acid forms a thiazolidinone ring via nucleophilic addition .

-

Diazonium coupling at the thiazole NH generates hydrazone-linked derivatives .

Oxidation and Reduction

Key redox transformations include:

| Reaction | Reagents | Products | Source |

|---|---|---|---|

| Chromene oxidation | KMnO₄, H⁺ | 2-Oxo-2H-chromene → quinone | |

| Thiazole reduction | H₂, Pd/C | Thiazoline intermediate |

-

Chromene’s conjugated double bond oxidizes to a quinone under strong acidic conditions .

-

Thiazole reduces to thiazoline in the presence of hydrogen and palladium .

Biological Activity Correlation

Modifications impact pharmacological properties:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including those with chromene moieties. The compound in focus has been evaluated for its efficacy against various cancer cell lines:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells, a critical mechanism for cancer treatment. For instance, thiazole derivatives have shown significant cytotoxic effects against human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines with IC50 values indicating potent activity .

-

Case Studies :

- A study demonstrated that compounds with a thiazole and chromene structure exhibited enhanced selectivity and potency against multiple cancer types, including breast and colon cancers .

- Another investigation revealed that certain thiazole derivatives showed superior anticancer activity compared to standard chemotherapeutic agents like cisplatin, suggesting a promising alternative for drug development .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity, making it a candidate for further exploration in treating infections:

- Broad-Spectrum Activity : Research indicates that thiazole-containing compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus and other resistant strains .

- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been investigated for anti-inflammatory effects:

- Research Findings : Studies have indicated that thiazole derivatives can modulate inflammatory pathways, potentially reducing inflammation-related conditions. The presence of electron-withdrawing groups like chlorine enhances their biological activity .

Data Summary

The following table summarizes key findings from various studies regarding the applications of this compound:

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the biosynthesis of bacterial lipids, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

- 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile

Uniqueness

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a thiazole ring and a chromene moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

- Chemical Formula: C17H13ClN2O2S

- Molecular Weight: 344.822 g/mol

- CAS Number: 326004-32-4

This compound features a thiazole ring, a chromene moiety, and a carboxamide functional group, which are known to contribute to its biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including the compound . The presence of the thiazole ring has been linked to enhanced antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 62.5 μg/mL | |

| Escherichia coli | 125 μg/mL | |

| Candida albicans | 31.25 μg/mL |

The compound exhibited moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi. Notably, it showed significant effects against drug-resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been evaluated. Thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 ± 1.5 | |

| HeLa (Cervical Cancer) | 20.0 ± 0.5 | |

| A549 (Lung Cancer) | 18.0 ± 1.0 |

The compound demonstrated promising cytotoxic activity, indicating its potential as an anticancer agent. The structure–activity relationship suggests that modifications on the thiazole and chromene moieties can enhance efficacy.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis: In cancer cells, it could trigger apoptotic pathways, leading to cell death.

- Disruption of Membrane Integrity: The antimicrobial action may also stem from disrupting the integrity of microbial membranes.

Case Study 1: Antibacterial Efficacy

A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it significantly inhibited MRSA growth at concentrations lower than traditional antibiotics, suggesting a potential role in treating resistant infections.

Case Study 2: Antitumor Activity

In vitro studies on MCF-7 cells revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, with significant apoptotic effects observed via flow cytometry analysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via a multi-step approach:

Coupling reactions : React 4-(4-chlorophenyl)thiazol-2-amine with 2-oxo-2H-chromene-3-carbonyl chloride in anhydrous DMF under nitrogen, using triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .

- Critical factors : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants significantly affect yields (reported 60–75%) and byproduct formation (e.g., unreacted amine or hydrolyzed intermediates) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Key techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiazole proton at δ 7.8–8.2 ppm, coumarin carbonyl at δ 165–170 ppm) .

- X-ray crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, particularly for the thiazole-coumarin junction .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 395.39) .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., Nek2) or α-glucosidase .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Strategy :

Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or methyl groups) to assess electronic/steric effects .

Biological profiling : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., thiazole ring enhances kinase inhibition ).

Computational modeling : Use Multiwfn for electron density topology analysis to predict binding affinities .

Q. What experimental and computational approaches resolve contradictions in biological activity data?

- Case example : Discrepancies in anticancer activity (e.g., high potency in HeLa vs. low in A549 cells):

- Experimental : Validate via flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) .

- Computational : Molecular docking (AutoDock Vina) to assess target specificity (e.g., Bcl-2 vs. EGFR) .

Q. How can the compound’s stability and degradation pathways be studied under physiological conditions?

- Methods :

- HPLC-MS stability studies : Incubate in PBS (pH 7.4) at 37°C; monitor degradation products (e.g., hydrolyzed coumarin) over 24–72 hours .

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models .

- Metabolite identification : Liver microsome assays to detect phase I/II metabolites .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.